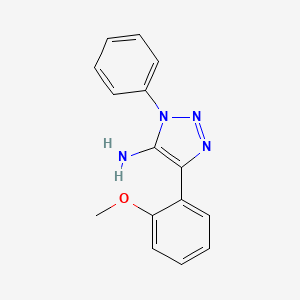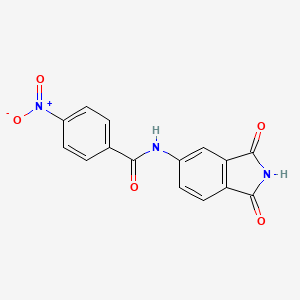
4-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine (MPTTA) is a chemical compound belonging to the class of heterocyclic compounds. It is a derivative of the triazole family, which is a class of compounds known for their diverse biological activities. MPTTA has been studied for its potential applications in the fields of medicinal chemistry, biochemistry and physiology.
Aplicaciones Científicas De Investigación
4-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine has been studied for its potential applications in the fields of medicinal chemistry, biochemistry and physiology. It has been shown to have antioxidant, anti-inflammatory, antifungal, and anticancer activities. It has also been studied for its potential therapeutic effects in the treatment of diseases such as diabetes, obesity, hypertension, and neurodegenerative diseases. In addition, it has been studied for its potential use in the development of novel drugs, vaccines, and diagnostics.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, have been shown to interact withalpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
Compounds with similar structures have been shown to exhibitalpha1-adrenergic affinity . This suggests that they may interact with their targets, potentially leading to changes in cellular signaling and function.
Biochemical Pathways
Compounds with similar structures have been shown to affect thesphingolipid synthesis pathway . This pathway plays a crucial role in maintaining the integrity and functionality of cellular membranes.
Pharmacokinetics
Related compounds have been shown to exhibit an acceptable pharmacokinetic profile, suggesting potential for good absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
Compounds with similar structures have been shown to modulate the expression of genes involved in efflux pump, biofilm formation, and sterol biosynthesis in azole-resistant aspergillus fumigatus .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine. For instance, temperature stress can trigger a range of physiological reactions, including the activation of the stress axis and the production of Heat Shock Proteins (HSPs) . .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. In addition, it has a wide range of biological activities, making it a useful tool for studying various biological processes. However, there are some limitations to its use in laboratory experiments. For example, its mechanism of action is not yet fully understood, and its effects may vary depending on the experimental conditions.
Direcciones Futuras
There are several future directions for research on 4-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine. One potential direction is to further investigate its mechanism of action, as well as its effects on various biological processes. Additionally, further studies should be conducted to explore its potential therapeutic applications in the treatment of various diseases. Finally, further research should be conducted to explore its potential use in the development of novel drugs, vaccines, and diagnostics.
Métodos De Síntesis
4-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine can be synthesized via a variety of methods including the Biginelli reaction, Ugi multicomponent reaction, and microwave-assisted synthesis. The Biginelli reaction is a three-component reaction involving aldehydes, urea, and ethyl acetoacetate. This reaction produces a variety of heterocyclic compounds, including 4-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine. The Ugi multicomponent reaction is a four-component reaction involving aldehydes, amines, isocyanides, and carboxylic acid. This reaction produces a variety of heterocyclic compounds, including 4-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine. The microwave-assisted synthesis is a one-step reaction involving the reaction of aldehydes and amines in the presence of microwave irradiation. This reaction produces a variety of heterocyclic compounds, including 4-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine.
Propiedades
IUPAC Name |
5-(2-methoxyphenyl)-3-phenyltriazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-20-13-10-6-5-9-12(13)14-15(16)19(18-17-14)11-7-3-2-4-8-11/h2-10H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDMUJFRNZAFPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(N(N=N2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxyphenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide](/img/structure/B6534324.png)
![4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide](/img/structure/B6534337.png)
![4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B6534354.png)
![4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(2-methylphenyl)piperazine-1-carboxamide](/img/structure/B6534359.png)
![4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B6534366.png)
![4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(2-phenoxyethyl)piperazine-1-carboxamide](/img/structure/B6534371.png)
![N-(diphenylmethyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide](/img/structure/B6534374.png)
![N-(2-cyanophenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide](/img/structure/B6534377.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-1-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6534384.png)
![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B6534393.png)

![1-(2-chlorophenyl)-3-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)urea](/img/structure/B6534407.png)
![N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B6534418.png)
![N-(2-{[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)methanesulfonamide](/img/structure/B6534425.png)